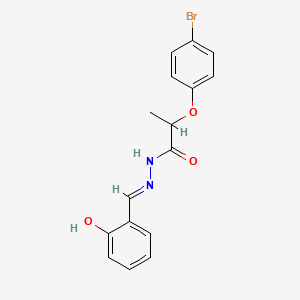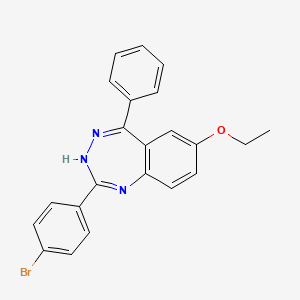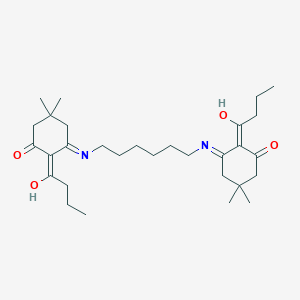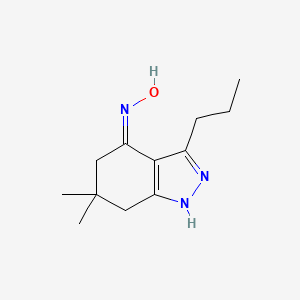
2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one
Overview
Description
2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, also known as BND-120, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BND-120 belongs to the family of diarylethenes, which are known for their photochromic properties. BND-120 is a photochromic compound that undergoes reversible photoisomerization upon exposure to light. This property makes it an attractive candidate for applications in optoelectronics, photoresponsive materials, and biological imaging.
Mechanism of Action
The photochromic properties of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one are due to its ability to undergo reversible photoisomerization between the closed form (Z-isomer) and the open form (E-isomer). The Z-isomer is the thermodynamically stable form, while the E-isomer is the photoexcited state. Upon exposure to light, 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one undergoes a reversible isomerization to the E-isomer, which has different physical and chemical properties compared to the Z-isomer. The photoisomerization of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be triggered by light of specific wavelengths, allowing for precise control over its properties.
Biochemical and physiological effects:
2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to have minimal toxicity and low cytotoxicity, making it a promising candidate for biomedical applications. 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been studied for its potential applications in cancer therapy, where it can be used to selectively target cancer cells and induce cell death. 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has also been studied for its potential applications in neuroscience, where it can be used to selectively activate or inhibit specific neurons or neural circuits.
Advantages and Limitations for Lab Experiments
The photochromic properties of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one make it an attractive candidate for applications in optogenetics and drug delivery. The reversible photoisomerization of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one allows for precise control over its properties, making it a versatile tool for biological research. However, the use of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in biological systems requires careful optimization of the experimental conditions, including the choice of light source, wavelength, and intensity. The stability of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one under physiological conditions also needs to be carefully evaluated to ensure its suitability for biomedical applications.
Future Directions
2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one is a promising candidate for applications in optogenetics, drug delivery, and biological imaging. Future research could focus on optimizing the synthesis of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one to achieve higher yields and purity. Further studies are also needed to evaluate the stability and biocompatibility of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one under physiological conditions. The development of new photochromic compounds with improved properties could also expand the range of applications for photoresponsive materials. In addition, the use of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in combination with other techniques, such as CRISPR-Cas9 gene editing, could further enhance its potential for biomedical applications.
Scientific Research Applications
2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been extensively studied for its potential applications in biological imaging and drug delivery. The photochromic properties of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one make it an attractive candidate for applications in optogenetics, a technique that uses light to control the activity of cells. 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be used to selectively activate or inhibit specific cells or proteins in vivo, allowing for precise control over biological processes. 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has also been studied for its potential applications in drug delivery. The reversible photoisomerization of 2-butyryl-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be used to trigger the release of drugs in a controlled manner, allowing for targeted drug delivery.
properties
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-naphthalen-1-yliminocyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-4-8-19(24)21-18(13-22(2,3)14-20(21)25)23-17-12-7-10-15-9-5-6-11-16(15)17/h5-7,9-12,24H,4,8,13-14H2,1-3H3/b21-19+,23-18? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYWJAOQXXQKK-CRUSHNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=CC3=CC=CC=C32)CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC=CC3=CC=CC=C32)CC(CC1=O)(C)C)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719241.png)
![2-(1,3-benzothiazol-2-yl)-4-[N-(4-methyl-1-piperazinyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3719249.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)

![2-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3719305.png)

![3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione](/img/structure/B3719314.png)
![2-butyryl-5,5-dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B3719329.png)

![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)

![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)
